molecular formula C14H20N6O B12223206 4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine

4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B12223206
M. Wt: 288.35 g/mol
InChI Key: RWHNDDDOCLOJFZ-UHFFFAOYSA-N
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Description

4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperazine ring The piperazine ring is further substituted with a 5-methyl-1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine.

    Substitution on the Pyrimidine Ring: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.

    Synthesis of the Piperazine Derivative: The piperazine ring is synthesized separately and then functionalized with the 5-methyl-1,2,4-oxadiazole moiety through nucleophilic substitution reactions.

    Coupling of the Piperazine Derivative with the Pyrimidine Core: The final step involves coupling the functionalized piperazine with the substituted pyrimidine ring under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the oxadiazole ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group on the oxadiazole ring could yield a carboxylic acid derivative.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Biological Research: It can be used as a molecular probe to study various biological pathways and interactions.

    Materials Science: The compound’s unique structure makes it a potential candidate for use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.

Uniqueness

The uniqueness of 4-Ethyl-6-{4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl}pyrimidine lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

IUPAC Name

3-[[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C14H20N6O/c1-3-12-8-14(16-10-15-12)20-6-4-19(5-7-20)9-13-17-11(2)21-18-13/h8,10H,3-7,9H2,1-2H3

InChI Key

RWHNDDDOCLOJFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)CC3=NOC(=N3)C

Origin of Product

United States

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